Benzoic acid, 3-(4-fluorobenzoylamino)-2-hydroxy-
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Overview
Description
3-(4-Fluorobenzamido)-2-hydroxybenzoic acid is an organic compound with the molecular formula C14H10FNO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 4-fluorobenzamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzamido)-2-hydroxybenzoic acid typically involves the reaction of 4-fluorobenzoic acid with 2-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 3-(4-fluorobenzamido)-2-hydroxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-fluorobenzamido)-2-ketobenzoic acid.
Reduction: Formation of 3-(4-fluorobenzamido)-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorobenzamido)-2-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom can enhance its binding affinity and specificity for the target enzyme. Additionally, the hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: A thiazole derivative with potential anti-inflammatory and antioxidant properties.
1,3,4-Thiadiazole derivatives: Known for their antifungal and antibacterial activities.
Uniqueness
3-(4-Fluorobenzamido)-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10FNO4 |
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Molecular Weight |
275.23 g/mol |
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10FNO4/c15-9-6-4-8(5-7-9)13(18)16-11-3-1-2-10(12(11)17)14(19)20/h1-7,17H,(H,16,18)(H,19,20) |
InChI Key |
PRFRFASNLUVSKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)O)C(=O)O |
Origin of Product |
United States |
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